(6-Methylquinolin-5-yl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

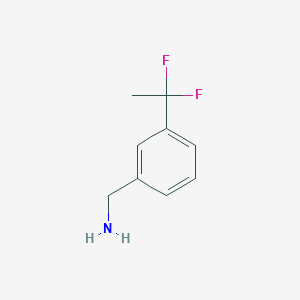

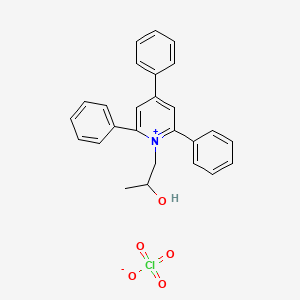

(6-Methylquinolin-5-yl)thiourea is a compound with a unique structure. It has a molecular formula of C11H11N3S and a molecular weight of 217.29. It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of (6-Methylquinolin-5-yl)thiourea is characterized by the presence of a quinoline ring, a thiourea group, and a methyl group. The quinoline ring is a nitrogen-containing bicyclic compound .Chemical Reactions Analysis

Thiourea derivatives, including (6-Methylquinolin-5-yl)thiourea, can participate in various chemical reactions. For instance, they can react with HCN to form cyanohydrins .Physical And Chemical Properties Analysis

(6-Methylquinolin-5-yl)thiourea is a powder in physical form . Its molecular weight is 217.29.科学的研究の応用

Antibacterial and Antimicrobial Activity

(6-Methylquinolin-5-yl)thiourea derivatives have been researched for their antibacterial and antimicrobial properties. Dolan et al. (2016) synthesized a series of thiourea-containing compounds, with one demonstrating bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin. This compound and its derivatives were also found to be non-toxic in in vivo toxicity tests using Galleria mellonella larvae, suggesting potential as a new class of antibiotics (Dolan et al., 2016). Similarly, a study by Keche and Kamble (2014) showed that 2-methylquinazolin-4(3H)-one derivatives with thiourea functionalities exhibited notable anti-inflammatory and antimicrobial activities (Keche & Kamble, 2014).

Antitumor Activity

Research has also been conducted on the antitumor properties of thiourea derivatives. Li et al. (2006) reported the synthesis of N-(2-oxo-1,2-dihydroquinolin-3-yl-methyl)-thiourea framework compounds that showed inhibitory activities against the human lung adenocarcinoma cell line SPAC1, indicating potential as protein tyrosine kinase inhibitors (Li et al., 2006). Eshghi et al. (2019) synthesized N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, showing significant cytotoxicity against various cancer cell lines (Eshghi et al., 2019).

DNA Binding and Tyrosinase Inhibitory Properties

The DNA binding behavior of thiourea derivatives has been explored. Lamani et al. (2010) synthesized 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives, which showed effective in vitro cytotoxicity and notable DNA binding interactions (Lamani et al., 2010). Moreover, Genc et al. (2014) synthesized isoquinoline urea/thiourea derivatives with tyrosinase inhibitory effects, highlighting their potential in enzyme inhibition and therapeutic applications (Genc et al., 2014).

将来の方向性

(6-Methylquinolin-5-yl)thiourea, due to its unique structure, has attracted attention from researchers across various scientific fields. There is a continuous need for safer and more effective compounds in medicinal chemistry, and thiourea derivatives, including (6-Methylquinolin-5-yl)thiourea, could be further developed to explore their biological activity . The quinoline nucleus, present in the compound, is a focus of medicinal chemistry research, particularly in attempts to synthesize and investigate new structural prototypes with more effective antimicrobial and anticancer activity .

特性

IUPAC Name |

(6-methylquinolin-5-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWXJLDCVVZZIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methylquinolin-5-yl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2357212.png)

![2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide](/img/structure/B2357214.png)

![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)

![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)

![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)

![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)